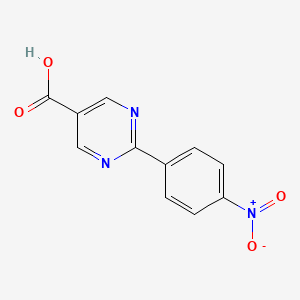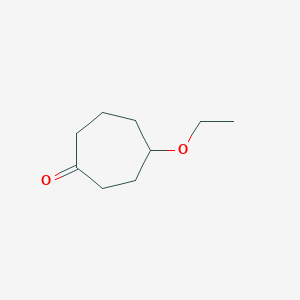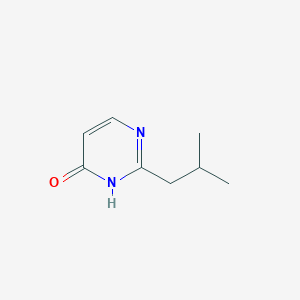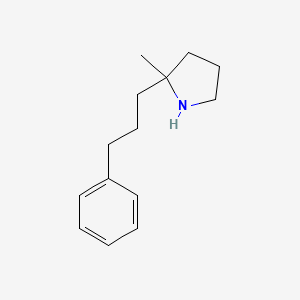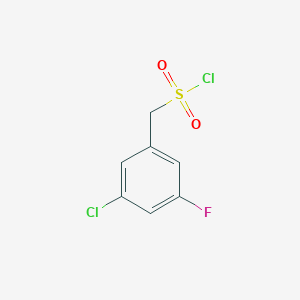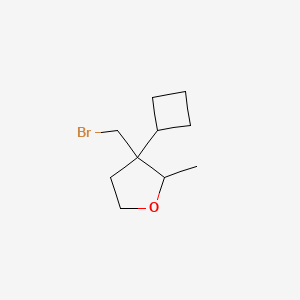
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is an organic compound that features a bromomethyl group attached to a cyclobutyl ring and a methyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane typically involves the bromination of a suitable precursor. One common method is the bromination of a cyclobutyl-methyloxolane derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromomethyl group can be replaced by a nucleophile, resulting in the formation of new carbon-nucleophile bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation with potassium permanganate can produce a carboxylic acid.
科学的研究の応用
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules for studying biological processes and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane involves its reactivity with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The cyclobutyl and methyloxolane rings provide structural stability and influence the compound’s reactivity and interaction with molecular targets .
類似化合物との比較
Similar Compounds
2-Bromomethyl-1,3-dioxolane: This compound has a similar bromomethyl group but features a dioxolane ring instead of a methyloxolane ring.
Methyl 3-(Bromomethyl)but-3-enoate: This compound contains a bromomethyl group attached to a butenoate moiety.
Uniqueness
3-(Bromomethyl)-3-cyclobutyl-2-methyloxolane is unique due to its combination of a cyclobutyl ring and a methyloxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research.
特性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
3-(bromomethyl)-3-cyclobutyl-2-methyloxolane |
InChI |
InChI=1S/C10H17BrO/c1-8-10(7-11,5-6-12-8)9-3-2-4-9/h8-9H,2-7H2,1H3 |
InChIキー |
UPEOTJCVRFMPCR-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)(CBr)C2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


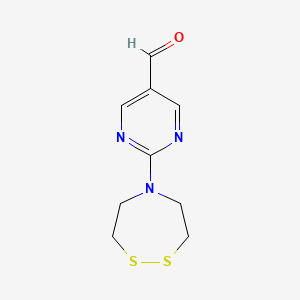

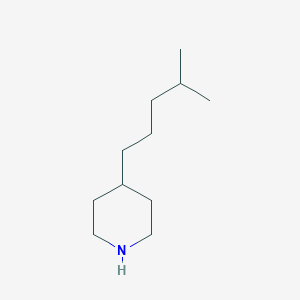

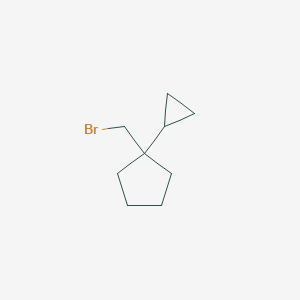
![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
